Cas no 13314-30-2 (1,3,5-Cyclohexanetriol,(1a,3a,5b)-)

1,3,5-Cyclohexanetriol,(1a,3a,5b)- structure
13314-30-2 structure
Product Name:1,3,5-Cyclohexanetriol,(1a,3a,5b)-
CAS No:13314-30-2
MF:C6H12O3
MW:132.157682418823
CID:119478
PubChem ID:230351
Update Time:2025-04-18

1,3,5-Cyclohexanetriol,(1a,3a,5b)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Cyclohexanetriol,(1a,3a,5b)-
    • TRANS-1,3,5-TRIHYDROXYCYCLOHEXANE
    • (1r)-Cyclohexane-1,3,5-triol
    • 1,3,5-cyclohexanetriol, (1α,3α,5β)-
    • cyclohexane-1,3,5-triol
    • A879637
    • InChI=1/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
    • AC-10138
    • Phloroglucitol
    • rel-(1s,3s,5s)-Cyclohexane-1,3,5-triol
    • cis-1,3,5-Trihydroxycyclohexane
    • SCHEMBL19307787
    • DTXSID00942577
    • C1051
    • 1
    • SCHEMBL36515
    • 1,3,5-Cyclohexanetriol
    • FSDSKERRNURGGO-UHFFFAOYSA-
    • FS-4315
    • 13314-30-2
    • NSC-25143
    • A-Trihydroxycyclohexane
    • C2275
    • Phloroglucitol; Cyclohexane-1,3,5-triol
    • FT-0764724
    • cis,cis-Cyclohexane-1,3,5-triol
    • MFCD00043062
    • T70973
    • 1,5-Cyclohexanetriol
    • (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetriol
    • AT20064
    • FT-0694305
    • SB83876
    • A,5
    • AKOS015960662
    • 50409-12-6
    • A871571
    • AKOS015960232
    • cyclohexane-1, 3, 5-triol
    • 2041-15-8
    • CAA04115
    • AKOS006276376
    • cis,cis-1,3,5-Cyclohexanetriol
    • MFCD00070580
    • SCHEMBL19645307
    • A,3
    • AC-11889
    • CS-0453039
    • AC-11888
    • Cis-1,3-5-trihydroxycyclohexane
    • SCHEMBL1672698
    • 1-(4-phenyl-1h-imidazol-2-yl)cyclohexanamine
    • SY055154
    • NSC25143
    • (1s,3s,5s)-cyclohexane-1,3,5-triol
    • I(2)-Phloroglucit
    • Inchi: 1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
    • InChI Key: FSDSKERRNURGGO-UHFFFAOYSA-N
    • SMILES: OC1CC(CC(C1)O)O

Computed Properties

  • Exact Mass: 132.07866
  • Monoisotopic Mass: 132.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 63.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • PSA: 60.69
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm